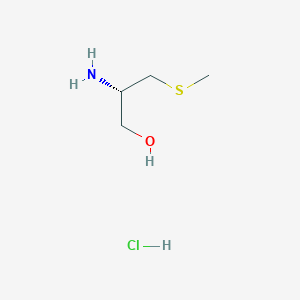
(S)-2-Amino-3-(methylthio)propan-1-OL hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is a chiral amino alcohol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-(methylthio)propanoic acid.
Reduction: The carboxylic acid group is reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the precursor.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Various reduced derivatives.
Substitution Products: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by acting as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-(methylthio)propan-1-OL hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(methylthio)propanoic acid: The precursor used in the synthesis.
3-(Methylthio)propan-1-OL: A related compound with a similar structure but lacking the amino group.
Uniqueness
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is unique due to its chiral nature and the presence of both amino and alcohol functional groups, making it a versatile intermediate in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C4H12ClNOS |
|---|---|
Peso molecular |
157.66 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-methylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Clave InChI |
FEAJTAUYKAJSDO-WCCKRBBISA-N |
SMILES isomérico |
CSC[C@H](CO)N.Cl |
SMILES canónico |
CSCC(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
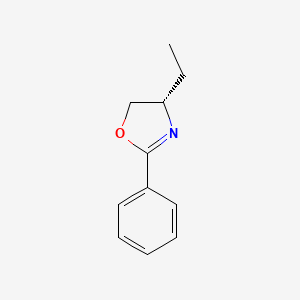


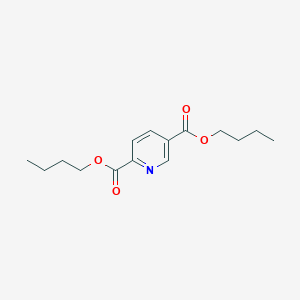
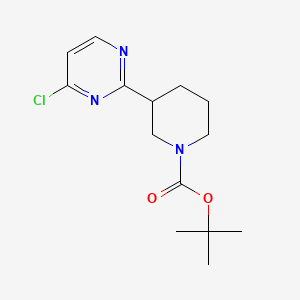
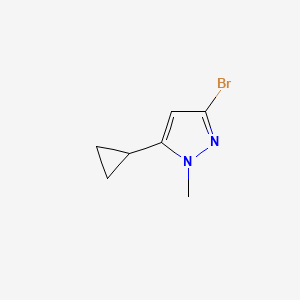


![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)

